(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride
Brand Name: Vulcanchem
CAS No.: 6377-14-6
VCID: VC2450177
InChI: InChI=1S/C18H19NO2.ClH/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(21-2)18(20)17(12)13;/h3-7,14,20H,8-10H2,1-2H3;1H/t14-;/m1./s1
SMILES: CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl
Molecular Formula: C18H20ClNO2
Molecular Weight: 317.8 g/mol

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride

CAS No.: 6377-14-6

Cat. No.: VC2450177

Molecular Formula: C18H20ClNO2

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

(6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride - 6377-14-6

Specification

CAS No. 6377-14-6
Molecular Formula C18H20ClNO2
Molecular Weight 317.8 g/mol
IUPAC Name (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride
Standard InChI InChI=1S/C18H19NO2.ClH/c1-19-9-8-11-4-3-5-13-16(11)14(19)10-12-6-7-15(21-2)18(20)17(12)13;/h3-7,14,20H,8-10H2,1-2H3;1H/t14-;/m1./s1
Standard InChI Key NIWCFXFECXNXGD-PFEQFJNWSA-N
Isomeric SMILES CN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl
SMILES CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl
Canonical SMILES CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)OC)O.Cl

Introduction

Chemical Identity and Structure

Nomenclature and Identification

Physical and Chemical Properties

Molecular Characteristics

The compound has a molecular formula of C18H20ClNO2 with a calculated molecular weight of 317.8 g/mol . This tetracyclic structure contains 22 heavy atoms and displays a moderate level of complexity with a complexity score of 387 as calculated by Cactvs 3.4.6.11 . The compound features one defined atom stereocenter and no undefined stereocenters, contributing to its specific three-dimensional configuration and biological activity profile .

Physicochemical Properties

Table 1: Key physicochemical properties of (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride

PropertyValueMethod/Reference
Molecular Weight317.8 g/molComputed by PubChem 2.1
Hydrogen Bond Donor Count2Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.6.11
Rotatable Bond Count1Computed by Cactvs 3.4.6.11
Exact Mass317.1182566 DaComputed by PubChem 2.1
Topological Polar Surface Area33.9 ŲComputed by Cactvs 3.4.6.11
Formal Charge0Computed by PubChem

The compound exhibits a relatively small topological polar surface area of 33.9 Ų, which may influence its ability to permeate cellular membranes . With two hydrogen bond donors and three hydrogen bond acceptors, the molecule possesses moderate capacity for intermolecular interactions . The limited number of rotatable bonds (only one) indicates a relatively rigid structure, which may contribute to its specific binding properties with target receptors or enzymes .

Pharmacological Properties and Biological Activity

Structure-Activity Relationship

Research has shown that the hydroxy group at position 11 of the aporphine framework is essential for the compound's anti-cell death effects, while modifications to the functional group at position 10 can alter membrane permeability and intracellular availability . The presence of the methoxy group at position 10 and hydroxy group at position 11 creates a unique electronic distribution that contributes to the compound's biological properties . This structural arrangement appears to be critical for its potential therapeutic applications, particularly in conditions related to oxidative stress and cell death mechanisms.

Toxicological Profile

Acute Toxicity Data

Available toxicity data indicates that the compound has an LD50 (lethal dose, 50 percent kill) of 128 mg/kg when administered intraperitoneally in mice . The observed toxic effects include behavioral changes, specifically convulsions or effects on seizure threshold . This information is crucial for understanding the safety profile of the compound and establishing appropriate handling procedures for research and potential therapeutic applications.

Recent Research Findings

Anti-Cell Death and Anti-Ferroptotic Activity

Recent studies have identified that compounds with structural similarities to (6aR)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrochloride demonstrate significant anti-cell death effects, particularly against BSO-induced cell death . Researchers have synthesized and evaluated multiple derivatives with a hydroxy group at position 11 of the aporphine framework, finding that several compounds exhibited high anti-cell death activities with EC50 values below 1 μM . These findings suggest potential applications in conditions where pathological cell death plays a significant role.

The anti-ferroptotic properties of these compounds may be particularly relevant for mitochondrial diseases. Studies have shown that certain aporphine derivatives can suppress the elevation of Growth Differentiation Factor 15 (GDF-15) in Leigh syndrome patient-derived skin fibroblasts, indicating potential therapeutic effects . This suppression of GDF-15 elevation was observed 24 hours after co-administration with RSL3, suggesting a protective effect against ferroptosis-induced cell damage .

Modifications and Dopamine Receptor Activity

This selective modification approach has successfully yielded compounds that maintain therapeutic anti-cell death effects while eliminating dopamine agonist activity, potentially reducing side effects associated with dopaminergic compounds . This represents a significant advancement in the development of more targeted therapeutics based on the aporphine alkaloid scaffold.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator